Sophorol
Overview
Description
Sophorol is a type of isoflavonoid . It is also known as (+)-Sophorol and has the molecular formula C16H12O6 . It is a white crystalline solid with good surface activity properties and can form stable emulsions in aqueous solutions . It also has antioxidant, antibacterial, and antifungal functions .
Synthesis Analysis
The structure of this compound was confirmed to be 2′:7-dihydroxy-4′:5′-methylenedioxyisoflavanone by the synthesis of dehydro-O-dimethylthis compound, 2′:7-dimethoxy-4′:5′-methylenedioxyisoflavone . This compound can be produced through microbial fermentation, with microorganisms such as Sporidiobolus and E. coli being the primary producers .Molecular Structure Analysis
This compound has a molecular weight of 300.263 Da and a monoisotopic mass of 300.063385 Da . The structure of this compound was confirmed to be 2′:7-dihydroxy-4′:5′-methylenedioxyisoflavanone .Physical and Chemical Properties Analysis
This compound is a white crystalline solid with good surface activity properties . It can form stable emulsions in aqueous solutions . It has a molecular weight of 300.263 Da and a monoisotopic mass of 300.063385 Da .Scientific Research Applications
Sophorolipid Production and Its Applications
Biosurfactant Properties : Sophorolipids are notable biosurfactants produced by yeasts, showing potential applications in various fields like nanomaterials, medicine, and cosmetics. They offer an eco-friendly alternative to petroleum-derived surfactants. However, research in this area often lacks proper strain identification and detailed structural characterization, which is crucial for valorization and consistency in scientific literature (Claus & Van Bogaert, 2017).
Nanomaterials and Medicine : Their use ranges from nanomaterials to medicinal applications, emphasizing their versatility. Innovations in production processes and in-situ product recovery are being researched to enhance their applications (Dierickx et al., 2021).
Medical and Pharmacological Applications
Potential in Treating Sepsis : Sophorolipids have shown potential in reducing mortality in sepsis models. Their administration post-sepsis induction significantly decreases mortality, possibly through the modulation of macrophage nitric oxide production and inflammatory responses (Bluth et al., 2006).
Antimicrobial and Anti-inflammatory Effects : In studies involving Sophora flavescens Aiton extract, the anti-allergic and anti-inflammatory effects were observed, suggesting potential applications in treating allergic skin diseases (Kim et al., 2012).
Industrial and Environmental Applications
Food and Environmental Protection : Research indicates promising applications in food industries, oil industries, environmental protection, and pharmaceutical activities, highlighting their diverse utility (Xin, 2007).
Theranostic Applications : Sophorolipids have been used to encapsulate curcumin for photophysical studies, demonstrating potential in theranostic applications. This includes quorum quenching activity and bacterial fluorescence uptake studies (Vasudevan & Prabhune, 2018).
Agricultural Uses : They are being explored as potential biopesticides and enhancers of plant nutrient solubility, potentially increasing plant biomass and fruit yield. Their antimicrobial activity against phytopathogenic bacteria and fungi highlights their utility in sustainable agriculture (Celligoi et al., 2020).
Use as Biosurfactants in Herbicides : Sophorolipids demonstrate promise as natural surfactants for postemergence herbicides, indicating their potential in crop protection (Vaughn et al., 2014).
Cosmetic and Health-Related Applications
Cosmetic and Health Potentials : They are being incorporated into cosmetic applications and exhibit various bioactivities, making them suitable for use in cosmetics, pharmaceuticals, and other medical applications (Morya et al., 2013).
Wound Healing and Antimicrobial Activity : Sophorolipids show potential in facilitating wound healing and have demonstrated adjuvant antibiotic activity, suggesting their use in pharmaceutical products and personal care (Lydon et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-8-1-2-9-13(3-8)20-6-11(16(9)19)10-4-14-15(5-12(10)18)22-7-21-14/h1-5,11,17-18H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWSAQOVOBPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966807 | |
Record name | 7-Hydroxy-3-(6-hydroxy-2H-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524-08-3 | |
Record name | Sophorol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-3-(6-hydroxy-2H-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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